molecular formula C10H14O2 B12680722 Spiro[4.5]decane-1,4-dione CAS No. 39984-92-4

Spiro[4.5]decane-1,4-dione

Cat. No.: B12680722
CAS No.: 39984-92-4
M. Wt: 166.22 g/mol
InChI Key: QMNFMSMVFOZHBM-UHFFFAOYSA-N
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Description

Spiro[45]decane-1,4-dione is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for Spiro[4.5]decane-1,4-dione involves the reaction of cyclohexanone diethyl ketal with 1,2-bis(trimethylsilyloxy)cyclobut-1-ene in the presence of boron trifluoride etherate and trifluoroacetic acid. The reaction is carried out in dry methylene chloride at low temperatures (around -75°C) and then warmed to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of reagents to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding spirocyclic diketones.

    Reduction: Reduction reactions can convert the diketone groups into diols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include spirocyclic diketones, diols, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Spiro[4.5]decane-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[4.5]decane-1,4-dione, particularly in its role as a prolyl hydroxylase inhibitor, involves binding to the active site of the enzyme and competing with the natural substrate, 2-oxoglutarate. This inhibition prevents the hydroxylation of hypoxia-inducible factor alpha subunits, leading to their stabilization and activation of downstream genes involved in the hypoxic response .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.4]nonane-1,6-dione
  • Spiro[5.5]undecane-1,7-dione
  • 1,3,8-triazaspiro[4.5]decane-2,4-dione

Uniqueness

Spiro[4.5]decane-1,4-dione is unique due to its specific spirocyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it a valuable template for designing selective enzyme inhibitors and other bioactive molecules .

Properties

CAS No.

39984-92-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

spiro[4.5]decane-1,4-dione

InChI

InChI=1S/C10H14O2/c11-8-4-5-9(12)10(8)6-2-1-3-7-10/h1-7H2

InChI Key

QMNFMSMVFOZHBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)CCC2=O

Origin of Product

United States

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